Methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6-7(9(11)12-2)4-3-5-8(6)10/h6-8,10H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESCOMISZKGALQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCC1O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate typically involves the esterification of 3-hydroxy-2-methylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 3-oxo-2-methylcyclohexane-1-carboxylate.
Reduction: 3-hydroxy-2-methylcyclohexanol.
Substitution: 3-chloro-2-methylcyclohexane-1-carboxylate.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate exhibit significant antimicrobial activity. This includes efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating potent activity . The structural modifications on the cyclohexane moiety appear to enhance its interaction with cellular targets involved in cancer progression.
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. Compounds with similar structures have been reported to inhibit lipoxygenase (LOX) activity, which is crucial in the inflammatory response . The ability to modulate inflammatory pathways positions this compound as a potential therapeutic agent for inflammatory diseases.
Multi-target Agents
The versatility of this compound allows it to serve as a scaffold for the development of multi-target agents. Research has demonstrated that modifications can lead to compounds that not only inhibit specific enzymes but also exhibit antioxidant activities . This dual functionality is particularly valuable in treating diseases where oxidative stress and inflammation are prevalent.
Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with various biological targets at the molecular level. These studies help in understanding binding affinities and can guide the design of more effective derivatives . The insights gained from these computational analyses are crucial for optimizing lead compounds in drug discovery.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s uniqueness lies in its substitution pattern:
- Hydroxyl group (position 3) : Enhances polarity and hydrogen-bonding capacity.
- Methyl group (position 2) : Introduces steric hindrance, influencing conformational stability.
- Ester group (position 1) : Dictates reactivity in hydrolysis or transesterification.
Comparative Analysis of Structural Analogs
The following compounds share functional or structural similarities:
Table 1: Structural and Functional Comparison

Key Observations :
- Polarity: The hydroxyl group in the target compound increases aqueous solubility compared to non-polar analogs like methyl cyclohexanecarboxylate .
- Steric Effects: The 2-methyl group may induce ring puckering (as described in Cremer-Pople coordinates ), affecting conformational stability differently than substituents in Ethyl 3-amino-4-methylcyclohexane-1-carboxylate .
- Reactivity: Hydroxyl and ester groups make the compound prone to acetylation or oxidation, unlike amino-substituted analogs, which may undergo nucleophilic substitution .
Physicochemical Properties
- Solubility: The hydroxyl group enhances solubility in polar solvents (e.g., methanol) compared to diterpene esters like sandaracopimaric acid methyl ester .
Biological Activity
Methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate is a compound of increasing interest in biological research due to its potential therapeutic properties and interactions with biomolecules. This article provides a comprehensive overview of its biological activity, including mechanisms of action, chemical properties, and relevant case studies.
- Molecular Formula : CHO
- Molar Mass : 186.25 g/mol
The compound features a hydroxyl group (-OH) and an ester group (-COOCH), which are crucial for its biological activity. The presence of these functional groups allows for various interactions with biological macromolecules, including enzymes and receptors.
This compound interacts with specific molecular targets through hydrogen bonding and other non-covalent interactions. The hydroxyl group can participate in hydrogen bonding, which enhances its affinity for various biological receptors and enzymes. This interaction may influence several biological pathways, including:
- Enzymatic Activity : The compound may act as a substrate or inhibitor for certain enzymes, impacting metabolic processes.
- Receptor Binding : It can bind to specific receptors, potentially modulating signaling pathways related to inflammation or cell proliferation.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antibacterial activity against various strains such as E. coli and S. aureus .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases .
- Antioxidant Activity : Its ability to scavenge free radicals suggests potential use in combating oxidative stress .
1. Antimicrobial Activity
A study conducted on derivatives of this compound demonstrated significant inhibition against several bacterial strains. The results indicated a dose-dependent response, highlighting the compound's potential as a lead structure for developing new antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
2. Anti-inflammatory Effects
In vitro studies have shown that the compound can reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential application in managing inflammatory conditions.
3. Antioxidant Capacity
Research employing various antioxidant assays (e.g., DPPH scavenging assay) revealed that this compound exhibits strong radical scavenging activity, comparable to established antioxidants.
Conclusion and Future Directions
This compound represents a promising compound with diverse biological activities. Its mechanisms of action, particularly its interactions with enzymes and receptors, warrant further investigation to fully elucidate its therapeutic potential. Future research should focus on:
- In Vivo Studies : To assess the efficacy and safety of the compound in living organisms.
- Mechanistic Studies : To better understand how it interacts at the molecular level with various biological targets.
- Development of Derivatives : To enhance its bioactivity and reduce any potential toxicity.
Q & A
Q. Purification :
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients.
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility data .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Confirm ester (C=O stretch ~1700–1750 cm⁻¹) and hydroxyl (O–H stretch ~3200–3600 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Use ESI or EI modes to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
Advanced: How can conformational analysis of the cyclohexane ring be performed using crystallographic data?
Methodological Answer:
Apply Cremer-Pople puckering coordinates to quantify ring non-planarity:
Crystallographic refinement : Use SHELXL for high-resolution data to generate atomic coordinates .
Puckering parameters : Calculate q₂ (out-of-plane displacement) and φ₂ (phase angle) to describe chair, boat, or twist-boat conformations. For example, a chair conformation typically yields q₂ > 0.5 Å and φ₂ ≈ 0° or 180° .
Visualization : Render the structure with ORTEP-3 to analyze torsional angles and hydrogen-bonding networks .
Advanced: What computational strategies are suitable for studying electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) Simulations :
- Docking Studies : Use AutoDock Vina to predict binding affinity with biological targets (e.g., enzymes with hydrophobic active sites) .
Basic: How is X-ray crystallography applied to determine the solid-state structure of this compound?
Methodological Answer:
Crystal Growth : Use slow evaporation from acetone/hexane mixtures to obtain single crystals.
Data Collection : Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
Structure Solution :
- Solve phases via direct methods (SHELXS) .
- Refine with SHELXL, applying restraints for thermal displacement parameters .
Validation : Check R-factor (<5%), residual electron density, and Ramachandran plots .
Advanced: How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed?
Methodological Answer:
Use graph-set analysis to classify intermolecular interactions:
Identify motifs :
- D(2) : Hydroxyl (donor) → ester carbonyl (acceptor) interactions.
- C(6) : Chains formed via O–H⋯O bonds .
Quantify geometry : Measure d(O⋯O) distances (~2.7–3.0 Å) and θ(O–H⋯O) angles (~150–170°) using Mercury or PLATON .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

